Dual Carboxylic Acid Functionality and Extended Rigid Geometry: A Comparison with Simple Quinoline-3-carboxylic Acid
7-(4-Carboxyphenyl)quinoline-3-carboxylic acid is structurally differentiated from its parent analog, quinoline-3-carboxylic acid, by the addition of a 4-carboxyphenyl group at the 7-position, resulting in a compound with two carboxylic acid moieties and an extended aromatic system . While quinoline-3-carboxylic acid (MW ~173.17 g/mol) is a small, monofunctional acid, the target compound (MW 293.27 g/mol) offers a larger, rigid, and bifunctional binding scaffold . This structural difference is not trivial; it enables the formation of multi-dentate coordination complexes essential for constructing metal-organic frameworks (MOFs), a property that cannot be replicated by the simpler analog .
| Evidence Dimension | Number of Carboxylic Acid Groups and Molecular Scaffold |
|---|---|
| Target Compound Data | 2 carboxylic acid groups; Extended aromatic system; MW: 293.27 g/mol |
| Comparator Or Baseline | Quinoline-3-carboxylic acid: 1 carboxylic acid group; Compact bicyclic system; MW: ~173.17 g/mol |
| Quantified Difference | Target compound has 1 additional carboxylic acid group, a phenyl spacer, and is approximately 69% larger by molecular weight. |
| Conditions | Structural analysis based on SMILES and IUPAC nomenclature |
Why This Matters
This difference dictates the compound's utility in forming complex, multi-dentate coordination bonds with metal ions, a critical requirement for MOF synthesis, unlike the simpler ligand.
